molecular formula C46H32N4 B2990699 1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene CAS No. 1227195-24-5

1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene

Cat. No.: B2990699
CAS No.: 1227195-24-5
M. Wt: 640.79
InChI Key: DXNBXIFFCPRQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-[4-[1,2,2-tris(4-pyridin-4-ylphenyl)ethenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N4/c1-9-41(10-2-33(1)37-17-25-47-26-18-37)45(42-11-3-34(4-12-42)38-19-27-48-28-20-38)46(43-13-5-35(6-14-43)39-21-29-49-30-22-39)44-15-7-36(8-16-44)40-23-31-50-32-24-40/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNBXIFFCPRQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C4=CC=NC=C4)C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

ANone: TPPE is widely explored as a building block for metal-organic frameworks (MOFs) and coordination polymers due to its unique structural and photophysical properties. These TPPE-based materials show promise in various applications, including:

  • Luminescent Materials: TPPE exhibits aggregation-induced emission (AIE) , meaning its fluorescence intensifies upon aggregation. This property makes it valuable for developing highly efficient light-emitting materials, particularly for white LEDs .
  • Sensors: The luminescence of TPPE-based MOFs can be sensitive to specific volatile organic compounds (VOCs), making them potential candidates for environmental monitoring and sensing applications .
  • Artificial Light-Harvesting Systems: The AIE properties and porous structure of TPPE-based supramolecular coordination frameworks allow them to act as fluorescent platforms and energy donors, facilitating the development of artificial light-harvesting materials .
  • Spin-Crossover Materials: When incorporated into coordination polymers with spin-crossover (SCO) subunits, TPPE can contribute to materials exhibiting both SCO and luminescent properties, potentially leading to novel multifunctional materials .

A: TPPE features a tetraphenylethene core with four pyridyl groups extending outwards. This structure allows TPPE to act as a tetradentate ligand, meaning it can bind to metal ions through its four nitrogen atoms. This multidentate coordination capability makes TPPE ideal for constructing robust and porous MOF structures. The rigid backbone of TPPE also contributes to the stability of the resulting frameworks .

A: In a study published by Liu et al. , TPPE was reacted with zinc and cadmium ions along with different carboxylate building blocks. Depending on the specific metal ion and carboxylate used, three distinct MOFs with varying structures were obtained. This highlights how the coordination geometry of the chosen metal ions and the structure of the carboxylate linkers can direct the assembly of TPPE into specific MOF architectures.

A: In TPPE-based systems, energy transfer typically occurs from the TPPE ligand, acting as the donor, to an acceptor molecule or unit. For instance, in artificial light-harvesting materials, TPPE frameworks can transfer energy to incorporated fluorescent dyes like Nile Red and Sulforhodamine 101 . In systems containing both TPPE and spin-crossover units, energy transfer from the luminescent TPPE to the SCO moiety has been observed and confirmed through theoretical calculations .

A: One limitation of TPPE-based luminescent materials, particularly in the context of hybrid LEDs, is their susceptibility to photoinduced oxidation, which can lead to degradation and reduced device lifespan. A study by Pereira et al. demonstrated that the degradation of their blue-emitting Zn-TPPE MOF-based LED was primarily attributed to the photo-oxidation of the TPPE ligand. Further research is needed to develop strategies to enhance the photostability of TPPE-based materials, such as incorporating protective coatings or modifying the ligand structure to improve its resistance to oxidation.

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